

Spectroscopic analysis (NMR, IR, Mass Spec) of 2-Cyanoacetamide

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Compound of Interest

Compound Name: 2-Cyanoacetamide

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Spectroscopic Analysis of 2-Cyanoacetamide: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of **2-cyanoacetamide**, a key intermediate in the synthesis of various pharmaceuticals and heterocyclic compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with experimental protocols and structural correlations, tailored for researchers, scientists, and drug development professionals.

Introduction

2-Cyanoacetamide ($C_3H_4N_2O$, Molecular Weight: 84.08 g/mol) is a bifunctional organic compound containing both a nitrile and an amide group.^{[1][2]} This unique structural feature makes spectroscopic analysis a powerful tool for its identification and characterization. This guide will delve into the interpretation of its 1H NMR, ^{13}C NMR, IR, and MS spectra to provide a complete analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.

1H NMR Spectroscopy Data

The ^1H NMR spectrum of **2-cyanoacetamide** in DMSO-d_6 reveals three distinct signals corresponding to the different proton environments in the molecule.^[2]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.58	Singlet	2H	CH_2 (Methylene protons)
7.32	Singlet (broad)	1H	NH (Amide proton)
7.63	Singlet (broad)	1H	NH (Amide proton)

Table 1: ^1H NMR Data for **2-Cyanoacetamide** (90 MHz, DMSO-d_6)^[2]

The methylene protons (CH_2) appear as a sharp singlet at 3.58 ppm. The two amide protons (NH_2) are non-equivalent in the DMSO-d_6 solvent and appear as two broad singlets at 7.32 and 7.63 ppm.

^{13}C NMR Spectroscopy Data

The proton-decoupled ^{13}C NMR spectrum of **2-cyanoacetamide** in D_2O shows three signals, one for each unique carbon atom in the structure.^[2]

Chemical Shift (δ) ppm	Assignment
26.18	CH_2 (Methylene carbon)
116.77	CN (Nitrile carbon)
168.15	C=O (Amide carbonyl carbon)

Table 2: ^{13}C NMR Data for **2-Cyanoacetamide** (25.16 MHz, D_2O)^[2]

Experimental Protocol for NMR Spectroscopy

Sample Preparation:

- Accurately weigh approximately 10-20 mg of **2-cyanoacetamide**.

- Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 for 1H NMR or D_2O for ^{13}C NMR) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (General):

- Spectrometer: 90 MHz or higher field NMR spectrometer.
- Temperature: 298 K (25 °C).
- 1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 (sample concentration dependent).
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Standard proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay: 2-5 seconds.
- Referencing: Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **2-cyanoacetamide** shows characteristic absorption bands for its nitrile, amide, and methylene groups.

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
~3400-3200	Strong, Broad	N-H (Amide)	Stretching (Asymmetric & Symmetric)
~2950-2850	Medium	C-H (Methylene)	Stretching
~2260	Strong	C≡N (Nitrile)	Stretching
~1670	Strong	C=O (Amide I)	Stretching
~1620	Medium	N-H (Amide II)	Bending
~1420	Medium	C-H (Methylene)	Scissoring

Table 3: Characteristic IR Absorption Bands for **2-Cyanoacetamide**.

The presence of a strong absorption around 2260 cm⁻¹ is a clear indication of the nitrile functional group. The strong, broad bands in the region of 3400-3200 cm⁻¹ and the strong absorption at ~1670 cm⁻¹ are characteristic of the primary amide group.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

- Grind a small amount (1-2 mg) of **2-cyanoacetamide** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
- Place the KBr pellet in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.

- Acquire a background spectrum of the empty spectrometer to correct for atmospheric H₂O and CO₂.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For **2-cyanoacetamide**, the molecular ion peak $[M]^+\bullet$ is expected at a mass-to-charge ratio (m/z) of 84.

Mass Spectrometry Data

The electron ionization (EI) mass spectrum of **2-cyanoacetamide** shows a characteristic fragmentation pattern.

m/z	Relative Intensity	Proposed Fragment Ion
84	Moderate	$[\text{NCCH}_2\text{CONH}_2]^+\bullet$ (Molecular Ion)
44	High	$[\text{CONH}_2]^+\bullet$
41	Moderate	$[\text{CH}_2\text{CN}]^+$
40	Low	$[\text{CHCN}]^+\bullet$
39	Low	$[\text{C}_3\text{H}_3]^+$

Table 4: Mass Spectrometry Fragmentation Data for **2-Cyanoacetamide**.^{[2][3]}

The base peak is often observed at m/z 44, which corresponds to the characteristic cleavage of the C-C bond adjacent to the carbonyl group, resulting in the stable $[\text{CONH}_2]^+\bullet$ fragment. This is a common fragmentation pathway for primary amides.

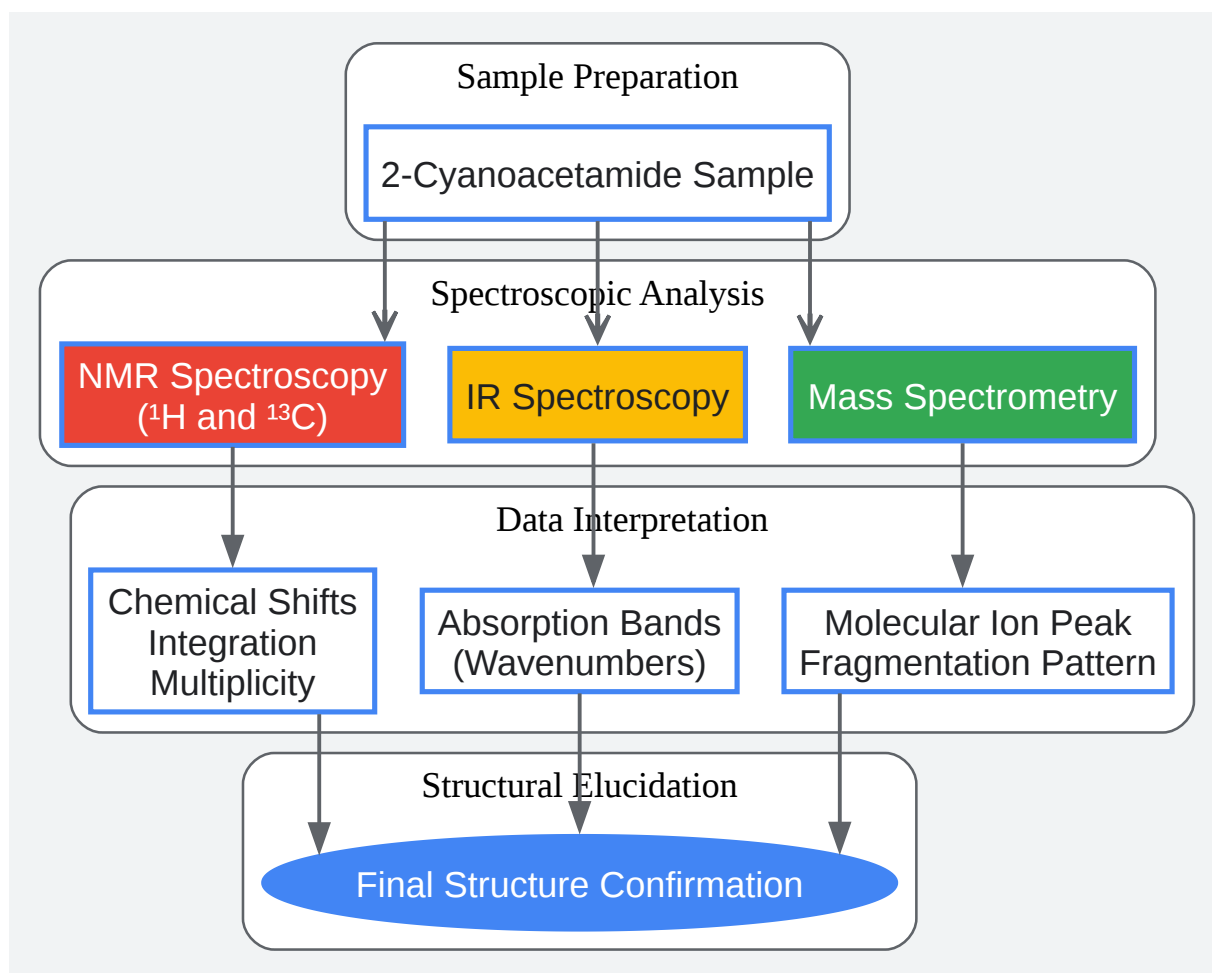
Experimental Protocol for Mass Spectrometry (GC-MS with EI)

- Sample Preparation:** Prepare a dilute solution of **2-cyanoacetamide** in a volatile organic solvent such as methanol or acetonitrile.

- Gas Chromatography (GC) Conditions:
 - Injector Temperature: 250 °C.
 - Column: A suitable capillary column (e.g., DB-5ms).
 - Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Mass Range: Scan from m/z 35 to 200.
 - Ion Source Temperature: 230 °C.
 - MS Transfer Line Temperature: 280 °C.

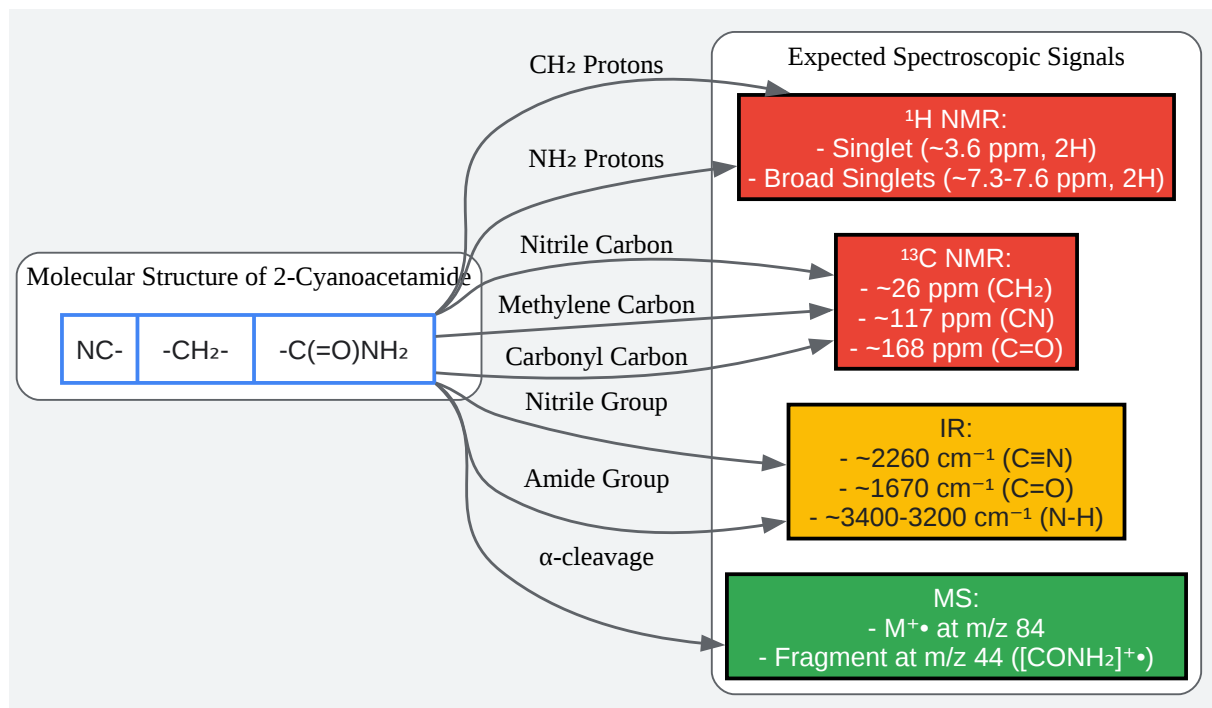
Visualization of Spectroscopic Analysis Workflow and Structural Correlations

The following diagrams, generated using Graphviz, illustrate the workflow of spectroscopic analysis and the correlation between the structure of **2-cyanoacetamide** and its spectral data.



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Caption: General workflow for the spectroscopic analysis of **2-cyanoacetamide**.



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Caption: Correlation of **2-cyanoacetamide**'s structure with its key spectroscopic signals.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry collectively provide a powerful and non-destructive means of identifying and characterizing **2-cyanoacetamide**. The data and protocols presented in this guide offer a comprehensive analytical framework for researchers and professionals working with this important chemical intermediate. The distinct signals in each spectrum, corresponding to the nitrile, amide, and methylene functionalities, allow for unambiguous structural confirmation.

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